Guanidine 1,5-diazabicyclo(5.3.0)decane
Overview
Description
Guanidine 1,5-diazabicyclo(530)decane is a bicyclic compound that features a guanidine functional group This compound is known for its unique structure, which includes a bicyclic framework with nitrogen atoms at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanidine 1,5-diazabicyclo(5.3.0)decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a guanidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Guanidine 1,5-diazabicyclo(5.3.0)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted guanidine compounds.
Scientific Research Applications
Guanidine 1,5-diazabicyclo(5.3.0)decane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal protein aggregation.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of guanidine 1,5-diazabicyclo(5.3.0)decane involves its interaction with molecular targets such as enzymes and proteins. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. Additionally, its bicyclic structure allows for specific binding to target sites, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Guanidine 1,5,7-triazabicyclo(4.4.0)dec-5-ene: Another bicyclic guanidine compound with similar structural features.
Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepine: A related bicyclic compound with different nitrogen positioning.
Uniqueness
Guanidine 1,5-diazabicyclo(530)decane is unique due to its specific bicyclic structure and the positioning of nitrogen atoms, which confer distinct chemical and physical properties
Properties
IUPAC Name |
2-[2-(1,3,4,5,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-2-yl)ethyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N5/c12-11(13)14-4-8-15-5-2-7-16-6-1-3-10(16)9-15/h10H,1-9H2,(H4,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMLAFGBEFFCQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCCN2C1)CCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60921823 | |
Record name | N-[2-(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)ethyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115839-49-1 | |
Record name | Guanidine 1,5-diazabicyclo(5.3.0)decane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115839491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)ethyl]guanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60921823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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